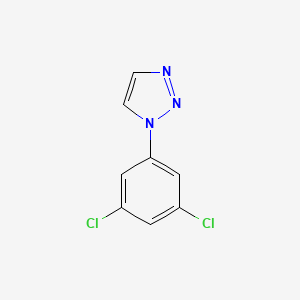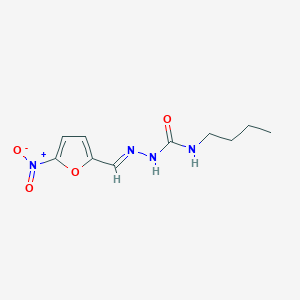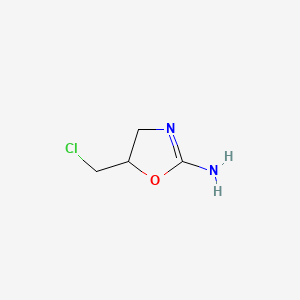
5-Chloromethyl-2-iminooxazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-4,5-dihydrooxazol-2-amine is a heterocyclic compound that contains both an oxazole ring and an amine group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the chloromethyl group makes it a versatile intermediate for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4,5-dihydrooxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a chloromethylating agent in the presence of a base. For example, the reaction of 2-aminoethanol with chloromethyl methyl ether in the presence of a base like sodium hydroxide can yield the desired oxazoline derivative.
Industrial Production Methods
On an industrial scale, the production of 5-(Chloromethyl)-4,5-dihydrooxazol-2-amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-4,5-dihydrooxazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the oxazole ring to other heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve mild bases and solvents like dichloromethane or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted oxazolines depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduced heterocyclic compounds with modified ring structures.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-4,5-dihydrooxazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect biological functions. The oxazole ring can also interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Chloromethyl)-2-oxazoline: Similar in structure but lacks the amine group, making it less versatile for certain applications.
4,5-Dihydrooxazole: Lacks the chloromethyl group, limiting its reactivity in substitution reactions.
2-Amino-5-chloromethyl-1,3-oxazole: Similar but with different positioning of functional groups, affecting its reactivity and applications.
Uniqueness
5-(Chloromethyl)-4,5-dihydrooxazol-2-amine is unique due to the presence of both the chloromethyl and amine groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate for a wide range of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
7550-39-2 |
|---|---|
Molekularformel |
C4H7ClN2O |
Molekulargewicht |
134.56 g/mol |
IUPAC-Name |
5-(chloromethyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C4H7ClN2O/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7) |
InChI-Schlüssel |
ILLXLIKVXGHEOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=N1)N)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B15214193.png)
![3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl benzoate;oxalic acid](/img/structure/B15214203.png)
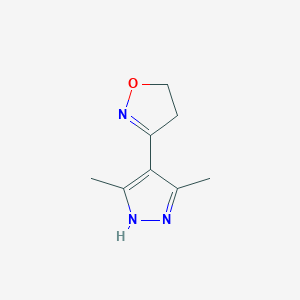

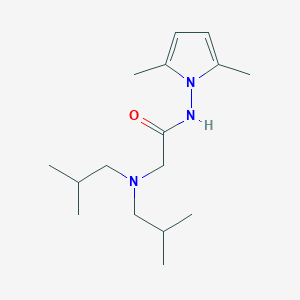

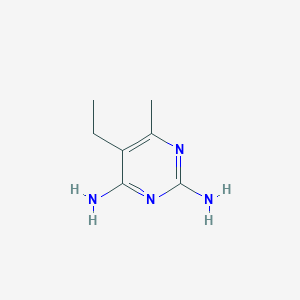

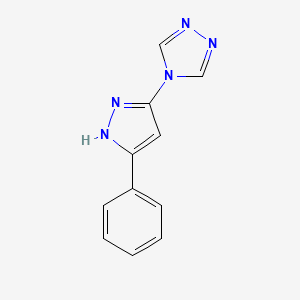
![3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B15214251.png)
![3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B15214255.png)
